molecular formula C24H19ClN4O3S B15038382 2-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid

2-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid

Cat. No.: B15038382
M. Wt: 479.0 g/mol
InChI Key: WGHHJNWPDVVTIP-LGJNPRDNSA-N
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Description

2-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the Chlorobenzyl Group: This is achieved through a nucleophilic substitution reaction where the benzimidazole core reacts with 4-chlorobenzyl chloride.

    Formation of the Thioether Linkage: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acylation and Hydrazone Formation: The final steps involve acylation with an appropriate acyl chloride followed by the formation of the hydrazone linkage with hydrazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzimidazole core, which is known for its biological activity.

    Biochemistry: Can be used as a probe to study enzyme interactions and binding sites.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes or receptors, modulating their activity. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl and hydrazone linkages can participate in redox reactions or form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[({[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
  • 2-{(E)-[({[1-(4-Fluorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid

Uniqueness

The presence of the 4-chlorobenzyl group in 2-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid distinguishes it from similar compounds, potentially offering unique binding properties and biological activities. The combination of the benzimidazole core with the chlorobenzyl group and the sulfanyl linkage provides a unique scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C24H19ClN4O3S

Molecular Weight

479.0 g/mol

IUPAC Name

2-[(E)-[[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C24H19ClN4O3S/c25-18-11-9-16(10-12-18)14-29-21-8-4-3-7-20(21)27-24(29)33-15-22(30)28-26-13-17-5-1-2-6-19(17)23(31)32/h1-13H,14-15H2,(H,28,30)(H,31,32)/b26-13+

InChI Key

WGHHJNWPDVVTIP-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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